molecular formula C15H20N2O4S B2958524 4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one CAS No. 1105647-59-3

4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one

Cat. No.: B2958524
CAS No.: 1105647-59-3
M. Wt: 324.4
InChI Key: PYGOSMVOAYZOOA-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one is a synthetic organic compound featuring a piperazin-2-one core substituted with a methyl group at position 3 and a 4-(benzenesulfonyl)butanoyl moiety at position 2. The benzenesulfonyl group introduces strong electron-withdrawing characteristics, while the butanoyl chain may influence conformational flexibility and solubility. Its synthesis likely involves coupling reactions between substituted piperazinones and sulfonylated acyl chlorides, analogous to methods described for related compounds (e.g., Example 63 in ).

Properties

IUPAC Name

4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-12-15(19)16-9-10-17(12)14(18)8-5-11-22(20,21)13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGOSMVOAYZOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one typically involves multiple steps. One common method starts with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with butanoyl chloride in the presence of a base such as pyridine to form 4-(benzenesulfonyl)butanoyl chloride. This intermediate is subsequently reacted with 3-methylpiperazin-2-one under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one is a synthetic compound with the chemical formula C15H20N2O4S . It features a piperazine core substituted with a benzenesulfonyl group and a butanoyl moiety. The molecular weight of this compound is approximately 324.3953 g/mol .

Potential Applications

  • Enzyme Inhibition: 4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one shows potential as an inhibitor of specific enzymes, notably carbonic anhydrases, which play a role in regulating physiological pH and fluid balance. Inhibitors of carbonic anhydrases have therapeutic applications for conditions such as glaucoma, epilepsy, and cancer.
  • Central Nervous System Activity: The piperazine structure of the compound suggests it may have activity in the central nervous system, as many piperazine derivatives are known for their neuroactive properties.
  • Interaction Studies: Interaction studies involving 4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one focus on its binding affinity to target enzymes and receptors. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies are commonly employed to elucidate these interactions. Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.

Structural Analogues

Several compounds share structural similarities with 4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one:

Compound NameStructure FeaturesUnique Aspects
2-(benzenesulfonyl)-4-(4-methylpiperazin-1-yl)-1,3-dihydroisoindoleContains a piperazine ring and benzenesulfonamide structureExhibits distinct biological activity related to isoindole derivatives
(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-oneSimilar piperazine core with methoxy substitutionsPotentially different pharmacological profiles due to methoxy groups
1-(benzenesulfonyl)-4-(methylpiperazin-1-yl)-1H-pyrazoleFeatures a pyrazole instead of a piperazine ringOffers alternative mechanisms of action compared to piperazine derivatives

Mechanism of Action

The mechanism of action of 4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperazinone Cores
Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Data Source
4-[4-(Benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one 3-methyl, 4-(benzenesulfonyl-butanoyl) ~392.44 (calculated) Electron-withdrawing benzenesulfonyl group; potential conformational flexibility Target Compound
(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one 3-methyl, 4-(2,4-dimethoxybenzyl) 276.34 Electron-donating methoxy groups; mp 96–98°C; commercial availability noted
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one Chromen-2-one linked via propoxy-piperazine ~535.62 (calculated) 65% synthesis yield; aromatic chromenone core may enhance UV activity
4-(Benzenesulfonyl)-morpholine Morpholine core with benzenesulfonyl ~243.30 (calculated) High-pressure Raman/IR shows phase transitions at 0.7–2.5 GPa; C-H···O interactions

Key Observations :

  • Electron Effects : The benzenesulfonyl group in the target compound contrasts with electron-donating methoxy substituents in (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. This difference likely alters reactivity and solubility, with sulfonyl groups reducing basicity compared to methoxy derivatives.
  • Conformational Stability: The butanoyl chain in the target compound may enhance flexibility compared to rigid chromenone or morpholine cores in analogues. However, 4-(benzenesulfonyl)-morpholine exhibits pressure-dependent conformational changes, suggesting similar studies could reveal phase transitions in the target compound.
Heterocyclic Core Variations
Compound Class Example Structure (Evidence) Key Differences from Target Compound
Pyrrolidine-2-carboxamide (2S,4R)-1-benzoyl-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Five-membered pyrrolidine vs. six-membered piperazinone; carboxamide vs. ketone
Triazolone 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]triazol-3-one Triazolone core vs. piperazinone; methoxyphenyl substituents
Morpholine 4-(Benzenesulfonyl)-morpholine Oxygen-containing morpholine vs. nitrogen-rich piperazinone

Key Observations :

  • Bioactivity Clues : Triazolone derivatives () with methoxyphenyl groups are often explored as kinase inhibitors, suggesting the target compound’s benzenesulfonyl group could similarly modulate enzyme activity.
Physical-Chemical Properties
  • Melting Points : While the target compound’s melting point is unspecified, analogues like (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one (mp 96–98°C) and 3-(4-methylpiperazin-1-yl)benzoic acid (mp 187–190°C) demonstrate substituent-dependent trends. Sulfonyl groups typically raise melting points due to increased polarity.
  • Spectroscopic Behavior : 4-(Benzenesulfonyl)-morpholine shows pressure-sensitive C-H stretching modes (2980–3145 cm⁻¹) and phase transitions. Similar Raman/IR studies on the target compound could elucidate its stability under stress.

Biological Activity

4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one, a synthetic compound with the molecular formula C15H20N2O4S and a molecular weight of approximately 324.3953 g/mol, has garnered attention for its potential biological activities. This compound features a piperazine core, which is often associated with various pharmacological effects, including neuroactivity and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of 4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one include:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Benzenesulfonyl Group : Enhances solubility and biological activity.
  • Butanoyl Moiety : Contributes to the compound's overall reactivity.

These features are crucial for understanding the compound's interactions at the molecular level.

Enzyme Inhibition

One of the primary biological activities of 4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one is its role as an inhibitor of carbonic anhydrases (CAs). CAs are essential enzymes that regulate physiological pH and fluid balance. Inhibition of these enzymes can have therapeutic implications in various conditions, such as:

  • Glaucoma : By reducing intraocular pressure.
  • Epilepsy : Potentially modulating neuronal excitability.
  • Cancer : Targeting tumor microenvironments where CAs are overexpressed.

Neuroactive Properties

The piperazine structure suggests that this compound may exhibit central nervous system (CNS) activity. Many piperazine derivatives are known for their neuroactive properties, which may include:

  • Anxiolytic Effects : Reducing anxiety levels.
  • Antidepressant Activity : Potentially improving mood disorders.

Antimicrobial Activity

Recent studies indicate that compounds related to 4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one exhibit antimicrobial properties. For instance, related compounds have shown effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Study on Carbonic Anhydrase Inhibition

A study investigating the inhibition of carbonic anhydrases by this compound revealed significant inhibitory activity. The results indicated that the compound could effectively decrease CA activity in vitro, suggesting its potential use in treating conditions like glaucoma.

Antimicrobial Efficacy

In a comparative analysis of antimicrobial efficacy, related compounds demonstrated bactericidal action against MRSA and other resistant strains. The study reported MIC values indicating that these compounds could outperform traditional antibiotics like ciprofloxacin in certain contexts .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the piperazine core or the sulfonyl group can significantly affect biological activity. For example, derivatives with different substituents showed varied potencies against specific targets, indicating a need for tailored synthesis to optimize therapeutic effects .

Summary Table of Biological Activities

Activity TypeMechanism/TargetImplications
Carbonic Anhydrase InhibitionReduces enzyme activityTreatment for glaucoma, epilepsy, cancer
NeuroactivityModulates CNS pathwaysPotential anxiolytic and antidepressant effects
AntimicrobialBactericidal actionEffective against resistant bacterial strains

Q & A

Q. What are the common synthetic routes for 4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one, and what key intermediates are involved?

The compound is typically synthesized via multi-step reactions involving sulfonylation and coupling. For example, benzenesulfonyl groups are introduced through nucleophilic substitution or coupling reactions, while the piperazinone core is constructed using cyclization strategies. Key intermediates may include 3-methylpiperazin-2-one derivatives and benzenesulfonylbutanoyl precursors. Reaction optimization often requires controlled pH and temperature to avoid side products like epimers or impurities .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with a methanol-buffer mobile phase (65:35, pH 4.6 adjusted with acetic acid) and UV detection is widely used for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming the benzenesulfonyl and piperazinone moieties. Mass spectrometry (MS) provides molecular weight validation .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storing the compound in a dry, inert atmosphere at 2–8°C to prevent hydrolysis of the sulfonyl group or oxidation of the piperazinone ring. Accelerated degradation studies under high humidity or elevated temperatures can reveal susceptibility to impurities like sulfonic acid derivatives or epimerization .

Advanced Research Questions

Q. What computational strategies can accelerate reaction optimization for this compound’s synthesis?

Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) predict transition states and energy barriers, enabling targeted optimization of coupling reactions. Computational workflows combined with high-throughput experimentation (HTE) reduce trial-and-error approaches by identifying optimal solvents, catalysts, and reaction times .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions in NMR or MS data may arise from dynamic processes (e.g., ring puckering in piperazinone) or impurities. Strategies include:

  • Variable-temperature NMR to detect conformational changes.
  • 2D-COSY or NOESY to clarify proton-proton correlations.
  • Comparative analysis with synthetic intermediates to isolate signal discrepancies .

Q. What methodologies are used to investigate the compound’s reactivity with nucleophiles or electrophiles?

Kinetic studies under varying pH and solvent conditions (e.g., DMSO or THF) monitor reaction progress via HPLC or LC-MS. Substituent effects on the benzenesulfonyl group are probed using Hammett plots, while frontier molecular orbital (FMO) theory predicts sites of electrophilic attack .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Systematic modifications (e.g., substituting the benzene ring with halogens or altering the piperazinone’s methyl group) are evaluated using in vitro assays. Molecular docking and pharmacophore modeling identify critical interactions with target proteins, such as hydrogen bonding with the sulfonyl group .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s pharmacokinetic properties?

Use radiolabeled analogs (e.g., 14C^{14}\text{C}-tagged) for tracking absorption and metabolism. In vivo studies should employ LC-MS/MS for quantification in plasma, while microsomal stability assays assess hepatic clearance. Cross-species comparisons (e.g., rat vs. human hepatocytes) enhance translational relevance .

Q. How can researchers address batch-to-batch variability in synthesis?

Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy for real-time monitoring. Design of experiments (DoE) identifies critical process parameters (CPPs) such as reaction temperature and stirring rate, ensuring robust scale-up .

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